Perfluorotrihexylamine

Beschreibung

Significance within Per- and Polyfluoroalkyl Substances (PFAS) Research

Perfluorotrihexylamine is classified as a per- and polyfluoroalkyl substance (PFAS), a large family of synthetic chemicals characterized by the presence of a fully fluorinated alkyl chain. nih.govnih.gov These substances are known for their extreme resistance to environmental and metabolic degradation. nih.govnih.govmdpi.com The production of perfluorinated tertiary amines like this compound is typically achieved through direct fluorination methods, such as electrochemical fluorination (the Simons process). nih.govscribd.com

Within the vast landscape of PFAS research, which encompasses thousands of different compounds, much of the historical focus has been on perfluoroalkyl acids (PFAAs) like PFOA and PFOS, due to their widespread detection and association with adverse health effects. nih.govnih.govnih.gov this compound belongs to a different subgroup, the perfluoroalkyl-tert-amines. nih.govnih.gov This subgroup is noted for its high chemical and biological inertness. ugr.es While the defining characteristic of all PFAS is their high persistence, the potential for bioaccumulation and toxicity can vary widely across different subgroups. nih.govoaepublish.com Some research literature suggests that certain PFAS, including perfluoroalkyl-tert-amines, are considered to be of lower health concern relative to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.gov

Historical Context of Perfluorinated Tertiary Amine Compounds in Scientific Literature

The scientific exploration of perfluorinated tertiary amines dates back to the mid-20th century. A foundational paper on "Perfluoro-tert.-amines" was published in the Journal of the Chemical Society in 1951 by R. N. Haszeldine, marking an early entry into the synthesis and characterization of this class of compounds. rsc.org

The development of these compounds is intrinsically linked to advances in fluorination technology. The preferred industrial route for the synthesis of perfluorinated tertiary alkylamines has been the Simons process of electrochemical fluorination. scribd.com This process allows for the substitution of all hydrogen atoms with fluorine atoms, resulting in compounds with exceptional thermal and chemical stability due to the strength of the C-F bond. scribd.comugr.es

From early on, a key characteristic noted in scientific literature was the chemical and biological inertness of perfluorinated tertiary aliphatic amines. ugr.es This inertness, combined with their unique physical properties such as high density and low surface tension, led to their use in specialized applications, often as heat-transfer fluids or electronic coolants, under trade names like Fluorinert. nanoparticles.chdigitallibrary.co.in For instance, this compound has been identified as a component of the Fluorinert liquid FC-71. digitallibrary.co.in

Current Research Trajectories and Academic Focus Areas for this compound

Contemporary academic research involving this compound spans several distinct areas, moving beyond simple characterization to explore its behavior in complex systems and its detection in the environment.

One area of research involves its application as a specialized fluid. A study investigated the use of this compound as a potential working fluid for a high-temperature condensation particle counter (HT-CPC), a device for measuring airborne nanoparticles from sources like internal combustion engines. nanoparticles.ch Its properties were considered for creating a system insensitive to volatile particles. nanoparticles.ch

Another research trajectory examines its role in chemical synthesis, particularly as a component of "fluorous" solvent systems. These systems utilize highly fluorinated compounds to facilitate reaction work-ups and catalyst recycling. However, in a study on palladium-catalyzed carbon-carbon bond formation in supercritical carbon dioxide, this compound, despite its high solubility, was found to have a detrimental effect on the reaction. psu.edu

Reflecting its status as a PFAS, a significant focus of current research is on analytical methods for detecting and measuring these compounds in various environmental matrices. epa.govepa.gov The development of robust analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for monitoring the presence of a wide range of PFAS, including less-studied compounds like this compound. epa.govitrcweb.orgnih.gov Research efforts are aimed at both targeted analysis for known compounds and non-targeted screening to identify a broader spectrum of PFAS present in the environment. epa.govitrcweb.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C18F39N | nanoparticles.ch |

| Molecular Weight | 971 g/mol | scribd.com |

| Boiling Point | 250-260 °C | digitallibrary.co.in |

| Freezing Point | 33 °C | scribd.com |

| Density (d4 35) | 1.90 g/cm³ | scribd.com |

| Appearance | Colorless crystals/liquid | bdmaee.net |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | FC-71 |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

Eigenschaften

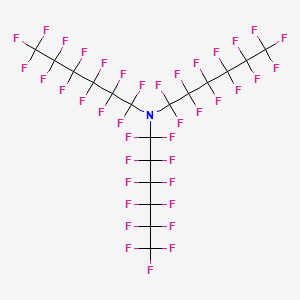

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F39N/c19-1(20,7(31,32)13(43,44)45)4(25,26)10(37,38)16(52,53)58(17(54,55)11(39,40)5(27,28)2(21,22)8(33,34)14(46,47)48)18(56,57)12(41,42)6(29,30)3(23,24)9(35,36)15(49,50)51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCGZKPLSIIZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(N(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C6F13)3, C18F39N | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059990 | |

| Record name | Perfluorotrihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-08-6 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotrihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Perfluorotrihexylamine

Electrochemical Fluorination (Simons Process) as a Primary Synthesis Route

The Simons process is the preferred industrial method for producing perfluorinated compounds like perfluorotrihexylamine. ugr.es It utilizes a nickel anode and a steel or nickel cathode in an undivided cell. cecri.res.in The organic compound, in this case, trihexylamine, is dissolved or dispersed in anhydrous hydrogen fluoride (AHF), which serves as both the solvent and the fluorine source. wikipedia.org The electrolysis is conducted at a cell voltage of approximately 5-6 volts, a level at which the evolution of elemental fluorine gas does not typically occur. wikipedia.orgsciencemadness.org

Mechanistic Aspects of Electrochemical Fluorination for Perfluorinated Amines

The precise mechanism of the Simons process has been a subject of considerable discussion, and several theories have been proposed. sciencemadness.orgresearchgate.net A widely considered mechanism involves the formation of a high-valent nickel fluoride layer on the anode. researchgate.net This film is believed to act as the fluorinating agent, transferring fluorine to the organic substrate. researchgate.netcore.ac.uk

One proposed mechanism suggests the following steps:

Anode Passivation: Initially, a layer of nickel fluoride (NiF₂) forms on the nickel anode.

Formation of High-Valent Nickel Fluorides: Under the applied potential, this layer is oxidized to higher-valent nickel fluorides, such as NiF₃ or NiF₄. researchgate.net

Fluorination of the Substrate: The organic amine, adsorbed on the anode surface, is then fluorinated by these highly reactive nickel fluorides. core.ac.uk

An alternative "ECbECn" mechanism proposes a series of electrochemical (E) and chemical (C) steps. sciencemadness.org In this model, the trihexylamine adsorbed on the anode undergoes electrochemical oxidation to a radical cation. This is followed by the elimination of a proton (a chemical step), forming a radical. This radical is then further oxidized electrochemically to a carbocation, which subsequently reacts with a fluoride ion to form the C-F bond. sciencemadness.org This sequence of events is repeated until all carbon-hydrogen bonds are replaced by carbon-fluorine bonds.

Evidence suggests that the fluorination can continue even after the external potential is disconnected, which supports the idea that the process involves a chemical fluorinating agent formed electrochemically, rather than direct electron transfer to the organic substrate. core.ac.uk

Optimization of Electrochemical Fluorination Parameters for this compound Yield and Purity

The yield and purity of this compound are highly dependent on several key parameters in the electrochemical fluorination process.

| Parameter | Influence on Yield and Purity | Typical Range/Value |

| Current Density | Affects the rate of fluorination and potential for fragmentation. Higher densities can lead to lower yields and increased byproducts. | 0.025-0.033 A/cm² google.com |

| Cell Voltage | Must be sufficient to drive the reaction but below the potential for fluorine gas evolution (typically >7-8 V), which can cause explosions and degrade the organic material. | 5-6 V wikipedia.orgsciencemadness.org |

| Temperature | Influences the solubility of the starting material and the viscosity of the electrolyte. Lower temperatures are often used. | -5 to 0 °C google.com |

| Concentration of Trihexylamine | Affects the conductivity of the electrolyte and the overall efficiency. The mass ratio of starting amine to anhydrous hydrogen fluoride is a critical factor. | 1:10-20 (amine:AHF) google.com |

| Agitation/Circulation | For starting materials with low solubility in AHF, forced circulation of the electrolyte can improve contact with the anode and increase the yield. sciencemadness.org | - |

| Presence of Additives | Conductivity additives may be used for substrates that are only slightly soluble in AHF. sciencemadness.org | - |

This table presents typical ranges and values for optimizing the electrochemical fluorination process. Actual parameters may vary depending on the specific equipment and scale of the synthesis.

Exploration of Alternative Synthetic Pathways for this compound and Related Structures

While electrochemical fluorination is the dominant method, other fluorination techniques exist, though they are less commonly applied for the synthesis of this compound. Direct fluorination using elemental fluorine is a highly exothermic and hazardous process, making it difficult to control and generally less suitable for complex molecules. wikipedia.org

The Phillips Petroleum or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination) process is another electrochemical method, but it is typically used for more volatile hydrocarbons and chlorohydrocarbons. wikipedia.orgcecri.res.in It employs porous graphite anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org

Liquid phase fluorination has also been explored as a method to prepare a variety of fluorinated compounds, including those that are difficult to produce via ECF. google.com This method can sometimes offer higher yields and purer products. google.com For instance, the fluorination of a polymeric fluid derived from 1,5-pentanediol, n-butanol, and paraformaldehyde yielded a product containing this compound. google.com

This compound as a Chemical Intermediate in the Synthesis of Advanced Fluorinated Compounds

This compound itself is primarily valued for its chemical inertness and physical properties, making it a final product in many applications, such as in "Fluorinert" electronic liquids. ugr.es However, the broader class of perfluorinated compounds synthesized via electrochemical fluorination, including perfluorinated acyl fluorides and sulfonyl fluorides, serve as crucial intermediates for a vast array of other fluorochemicals. wikipedia.orgresearchgate.net For example, perfluorinated carboxylic acid fluorides can be converted into a variety of derivatives. Similarly, perfluoroalkanesulfonyl fluorides are precursors to perfluoroalkanesulfonates, which have applications as surfactants and in the synthesis of ion-exchange membranes. fluorine1.ru While this compound is not typically a reactive intermediate, the technology used to produce it is fundamental to creating the building blocks for more complex fluorinated materials. researchgate.net

Advanced Applications and Engineering Research of Perfluorotrihexylamine

Thermal Management and Dielectric Fluid Systems

The robust nature of perfluorinated compounds makes them suitable candidates for applications where conventional fluids would fail. Their high chemical and thermal stability, non-flammability, and excellent electrical insulating properties are critical for the safety and reliability of advanced electronic and power systems. tandfonline.commdpi.comresearchgate.net The market for such high-performance fluids is driven by the increasing power densities in digital infrastructure, such as data centers, and the expansion of electric mobility, both of which require efficient and safe thermal management solutions. researchgate.netkenelec.com.au

Perfluorotrihexylamine has been identified in research as a high-boiling dielectric-heat transfer fluid. tandfonline.com With a boiling point of approximately 240°C, it is suitable for high-temperature environments where efficient heat dissipation is critical. tandfonline.com Perfluorinated fluids, in general, are characterized by weak intermolecular interactions, which result in low viscosity and low pour points even at high molecular weights and boiling points. tandfonline.com This wide operating temperature range is a significant advantage in thermal management applications. tandfonline.commdpi.com

Research into perfluorinated dielectric heat-transfer fluids (PFDH) highlights their use for cooling electronics and various electrical equipment components across a wide spectrum of temperatures and thermal loads. tandfonline.com The complete replacement of hydrogen atoms with fluorine atoms imparts the chemical and biological inertness, as well as the distinct thermophysical and dielectric properties that make these fluids valuable. tandfonline.com Immersion cooling, where electronic components are in direct contact with a dielectric fluid, is a key area of technology development, spurred by the need for more efficient cooling in data centers and electric vehicle batteries. researchgate.netkenelec.com.au The use of perfluorinated fluids in these systems can significantly reduce the volume and mass of electronic equipment and lower the energy required for heat removal. tandfonline.com

Table 1: Properties of Selected Perfluorinated Heat Transfer Fluids This table presents typical properties for representative perfluorinated fluids used in thermal management. Specific values for this compound may vary based on purity and manufacturer.

| Property | Typical Value Range for High-Boiling Perfluorinated Fluids | Significance in Thermal Management |

|---|---|---|

| Boiling Point | 170°C to 270°C researchgate.net | Defines the maximum operating temperature of the cooling system. |

| Pour Point | -66°C to -115°C researchgate.net | Determines the lowest temperature at which the fluid can operate. |

| Dielectric Strength | High | Prevents electrical arcing and short circuits in direct contact cooling. chemsec.org |

| Viscosity | Low | Ensures efficient fluid circulation and heat transfer with lower pumping power. tandfonline.comcopernicus.org |

| Flammability | None (No flash point) researchgate.net | Enhances safety, especially in high-temperature and high-voltage applications. mdpi.com |

This compound is also studied for its role as an insulating substance in high-voltage electronic equipment. tandfonline.com Dielectric fluids are crucial in high-voltage applications to prevent electrical discharges and ensure the safety and reliability of the power grid and electronic components. nih.goviwaponline.com Desirable qualities for a gaseous or liquid insulator include high dielectric strength, high thermal stability, and chemical inertness toward construction materials. iwaponline.com

Perfluorinated liquids like this compound meet these criteria due to their chemical structure. tandfonline.com The substitution of traditional insulating fluids like transformer oil with perfluorinated dielectrics can lead to a significant reduction in the size and weight of electronic equipment. tandfonline.com The advancement from traditional insulating materials such as porcelain and glass to modern polymer composites and synthetic fluids has transformed high-voltage insulation technology. nih.gov In gas-insulated systems, alternatives to the potent greenhouse gas sulfur hexafluoride (SF6) are being sought, with some new systems utilizing blends containing fluoronitriles or fluoroketones. iwaponline.commsu.edu Liquid insulators, or dielectric fluids, are essential for applications like transformers and capacitors, where they provide both cooling and electrical insulation. iwaponline.comdigitallibrary.co.in

Research on this compound as a High-Boiling Dielectric-Heat Transfer Fluid

Utilization in Inert Fluid Science and Specialized Devices

The inherent stability and inertness of this compound extend its utility to specialized devices where fluid properties must remain constant under various conditions and not interact with sensitive components.

Perfluorinated liquids are identified as suitable float liquids for use in various gyroscopic devices. tandfonline.com In a liquid-floated gyroscope, the internal assembly, including the motor and rotor, is housed within a float that is immersed in a fluid of equal density. This flotation provides support and isolates the sensitive components from external vibrations and shocks, enhancing the gyroscope's accuracy and durability. The fluid must be exceptionally stable across a range of temperatures and chemically inert to avoid reacting with the gyroscope's internal parts. A compensation circuit system can be used to counteract the effects of temperature changes on the damping characteristics of the float liquid. epa.gov The unique physical properties of perfluorinated fluids, such as their high density and low reactivity, make them a subject of investigation for this demanding application. tandfonline.com

Research into advanced instrumentation has identified this compound as a potential working fluid for High-Temperature Condensation Particle Counters (HT-CPCs). nanoparticles.ch Standard CPCs operate near ambient temperatures using fluids like butanol or isopropanol to grow nanoparticles to an optically detectable size. copernicus.orgnanoparticles.chgoogle.com However, for measuring hot aerosols directly, such as engine exhaust, a high-temperature device is needed to prevent volatile particles from forming artifacts, which requires a working fluid with a very high boiling point and thermal stability. tandfonline.comnanoparticles.ch

Initial research on HT-CPCs used fluids like Di-Ethylhexyl-Sebacate (DEHS), but these were found to suffer from thermal decomposition at the required operating temperatures (e.g., 230°C). nanoparticles.ch This led to the proposal of more stable compounds. In a presentation on the development of an HT-CPC, this compound (referred to as C18F39N) was explicitly suggested as a potential alternative working fluid, alongside other perfluorocarbons and silicone oils. nanoparticles.ch These compounds are noted for being thermally stable and are considered cheap, mass-produced options. nanoparticles.ch While butanol and other alcohols are common in standard CPCs, research continues into new fluids like dimethyl sulfoxide (DMSO) for specific applications, highlighting the ongoing effort to find optimal working fluids for various operational demands. researchgate.netcopernicus.org The investigation into perfluorinated compounds like this compound represents a key research direction for developing stable, next-generation HT-CPCs. nanoparticles.ch

Table 2: Comparison of Working Fluids for Condensation Particle Counters (CPCs)

| Working Fluid | Type | Typical Application | Key Characteristics |

|---|---|---|---|

| n-Butanol | Alcohol | Standard CPCs | Well-characterized, proven performance. copernicus.org Flammable, strong odor. copernicus.org |

| Isopropanol | Alcohol | Standard CPCs | Alternative to butanol. copernicus.org |

| Water | Inorganic | "Green" CPCs | Non-toxic, non-flammable. copernicus.org |

| Di-Ethylhexyl-Sebacate (DEHS) | Ester | Experimental HT-CPCs | High boiling point. Suffers from thermal decomposition at high temperatures. nanoparticles.ch |

| This compound | Perfluorocarbon | Proposed for HT-CPCs | High thermal stability, chemically inert, high boiling point. tandfonline.comnanoparticles.ch |

In the field of membrane science, perfluorinated compounds are heavily researched for their role in gas separation, but primarily as the building blocks of the membranes themselves, rather than as a post-formation treatment liquid. Perfluoropolymers, such as those based on perfluorodioxolane, are known to create membranes with high chemical stability and can be tailored to have superior selectivity for important gas pairs like He/CH₄ and CO₂/CH₄. rsc.orgmdpi.comresearchgate.net These polymers are often soluble in fluorinated solvents, which facilitates their manufacturing into thin, solution-processable membrane films. rsc.orgmdpi.com

Research also explores the surface modification of existing polymer membranes to improve their performance. mdpi.com Methods include direct gas-phase fluorination and the grafting of fluorine-containing molecules onto the membrane surface, which can increase selectivity by altering the surface chemistry and polymer chain packing. mdpi.commsrjournal.com

However, a review of available research indicates a lack of studies specifically investigating the use of this compound as a liquid for the treatment of fully formed gas separation membranes to enhance their properties. While fluorinated liquids can be used to pre-treat membranes by saturating them with a component of the mixture to be separated, this process typically involves one of the permeating substances rather than an inert fluid like this compound. google.com The primary focus of research remains on incorporating fluorine into the polymer backbone of the membrane material itself. rsc.orggoogle.com

Application and Performance Studies in Condensation Particle Counters (CPCs)

Integration and Behavior in Advanced Materials Development

This compound, a perfluorinated trialkylamine, is gaining recognition in the specialized field of advanced materials science. Its unique properties as a solvent, particularly for highly fluorinated polymers, are paving the way for innovations in material fabrication and the development of novel coatings.

Solvent Properties for Fluorinated Polymers and Ionomers in Material Fabrication

This compound has been identified as a useful solvent for a specific class of fluorinated polymers, namely those containing carboxyl groups with an equivalent weight greater than 900. google.com These polymers are often copolymers of tetrafluoroethylene (TFE) and a perfluorovinylether comonomer. The effectiveness of this compound in this role is attributed to its high critical temperature, which should ideally be 150°C or higher to ensure the complete dissolution of the polymer. google.com

The ability to dissolve these fluorinated polymers is crucial for various fabrication processes. For instance, the resulting solutions can be used to create polymer films and ion-exchange membranes. google.com These membranes are particularly significant for applications in chlor-alkali cells and fuel cells. google.com The use of this compound as a solvent offers several advantages: it is non-toxic, non-flammable, inert, relatively cost-effective, and easy to handle. google.com

While partially fluorinated polymers are often soluble in common solvents, highly fluorinated and amorphous perfluoropolymers require specialized fluorinated solvents for processing. nih.gov This makes this compound a valuable tool for working with materials like amorphous perfluoropolymers, which are known for their exceptional optical transparency, low refractive index, and low dielectric constant. nih.gov

| Property | Value/Description | Reference |

| Target Polymers | Fluorinated polymers with carboxyl groups and an equivalent weight > 900 | google.com |

| Required Critical Temperature | ≥ 150°C (preferably ≥ 180°C) | google.com |

| Applications of Polymer Solutions | Manufacturing of polymer films and ion-exchange membranes (e.g., for fuel cells) | google.com |

| Advantages of this compound | Non-toxic, non-flammable, inert, relatively inexpensive, easy to handle | google.com |

Research on this compound in the Production of Novel Coatings and Advanced Materials

The development of advanced materials and coatings is a rapidly evolving field, driven by the need for materials with specific and enhanced functionalities. scrivenerpublishing.comresearchgate.net Research in this area encompasses a wide range of techniques, from chemical synthesis and nanofabrication to self-assembly and additive manufacturing, to control material properties at the nanoscale.

While direct research detailing the specific use of this compound in the final formulation of novel coatings is not extensively publicized, its role as a solvent for fluoropolymers is critical in the initial stages of fabrication. google.comnih.gov The ability to create solutions of high-performance fluoropolymers enables the application of thin, uniform coatings on various substrates. These coatings can impart desirable properties such as chemical resistance, low surface energy, and thermal stability. nih.gov

The synthesis of novel materials often involves complex chemical processes where precise control over reaction conditions is paramount. stanford.edunovelchem.com The inert nature of perfluorinated compounds like this compound makes them suitable media for certain synthetic steps, preventing unwanted side reactions.

Specialized Solvent Properties in Chemical Processes and Reactions

The unique solvent properties of this compound extend beyond dissolving polymers into the realm of specialized chemical reactions and processes. Its highly fluorinated nature leads to distinct solvent-solute interactions and facilitates innovative approaches in synthesis and purification.

Investigation of Solvent-Solute Interactions in Fluorinated Media

The interactions between a solute and the surrounding solvent molecules are fundamental to chemical processes, influencing reaction rates, equilibria, and molecular conformations. mertenlab.demdpi.com In fluorinated media like this compound, these interactions are dominated by forces different from those in conventional hydrocarbon or polar solvents.

Research into solute-solvent interactions often employs various spectroscopic and computational methods to understand the molecular-level environment. unige.chmst.eduiastate.edu While specific studies focusing solely on this compound are not abundant in publicly available literature, the general principles of fluorinated solvents provide insight. The primary interactions in such media are typically weak van der Waals forces and fluorous-fluorous interactions. Hydrogen bonding, a dominant force in protic solvents, is absent. unige.ch This can lead to unique behaviors, such as the stabilization of specific molecular geometries or the altered reactivity of solutes. The study of these interactions is crucial for predicting and controlling chemical reactions in fluorinated environments.

| Interaction Type | Role in Fluorinated Media | Reference |

| Fluorous-Fluorous Interactions | Primary driving force for solubility and phase separation. | nih.gov |

| Van der Waals Forces | Contribute to the overall weak intermolecular forces. | iastate.edu |

| Dipole-Dipole Interactions | Can play a role, but are generally weaker than in polar solvents. | unige.ch |

| Hydrogen Bonding | Absent, leading to a non-protic environment. | unige.ch |

This compound as a Medium in Fluorous Synthesis and Green Chemistry Approaches

Fluorous synthesis is a powerful strategy in organic chemistry that utilizes the unique properties of fluorinated compounds to simplify reaction workup and purification. nih.govsocietechimiquedefrance.fr This technique involves attaching a "fluorous tag" (a highly fluorinated moiety) to a reactant. The tagged molecule becomes soluble in a fluorous solvent, such as a perfluorinated alkane or amine like this compound.

The key principle of fluorous synthesis lies in the immiscibility of fluorous solvents with many common organic and aqueous solvents. societechimiquedefrance.fr This allows for a simple and efficient separation of the fluorous-tagged product from non-tagged reactants and byproducts through liquid-liquid extraction. nih.govsocietechimiquedefrance.fr The fluorous tag can then be cleaved to yield the final desired product. This methodology offers significant advantages in terms of purification efficiency, often eliminating the need for chromatography. nih.gov

The table below summarizes the key features of fluorous synthesis where a solvent like this compound would be employed.

| Feature | Description | Reference |

| Fluorous Tagging | A non-polar, highly fluorinated group is attached to a molecule. | nih.gov |

| Phase Separation | The fluorous-tagged species partitions into a fluorous solvent layer. | societechimiquedefrance.fr |

| Purification | Separation of the fluorous phase from organic or aqueous phases allows for easy purification. | nih.govnih.gov |

| Tag Removal | The fluorous tag is cleaved to yield the final product. | nih.gov |

| Green Chemistry Aspects | Potential for solvent recycling and reduced use of traditional organic solvents. | digitallibrary.co.inresearchgate.net |

Environmental Behavior and Fate Assessment of Perfluorotrihexylamine

Environmental Partitioning and Distribution Mechanisms

Sorption Characteristics to Sediments, Soils, and Organic Matter

Sorption, the process by which a chemical binds to particles of soil or sediment, is a key factor in determining its mobility in the environment. skb.com For PFAS, sorption behavior is influenced by factors such as the chain length of the perfluorinated alkyl group, the type of functional group, soil/sediment properties (like organic carbon content and clay content), and water chemistry (like pH). itrcweb.orgnih.gov

Generally, long-chain PFAS tend to sorb more strongly to soil and sediment than short-chain PFAS. itrcweb.org Perfluorotrihexylamine, with its three C6 perfluorinated chains, would be considered a long-chain PFAS. Therefore, it is expected to have a significant tendency to partition to solids. The primary mechanism for the sorption of many PFAS is hydrophobic interaction between the fluorinated chain and the organic carbon in soil and sediment. nih.gov

Specific sorption coefficients (Kd or Koc) for this compound are not available in the reviewed literature. However, the general principles of PFAS sorption suggest it would be relatively immobile in soil and tend to accumulate in sediments.

Table 1: General Factors Influencing PFAS Sorption This table is based on general findings for the PFAS class of compounds, as specific data for this compound is not available.

| Factor | Influence on Sorption |

| PFAS Chain Length | Longer chains lead to stronger sorption. itrcweb.org |

| Functional Group | Sulfonates (PFSAs) tend to sorb more strongly than carboxylates (PFCAs) of the same chain length. itrcweb.org The sorption behavior of amines can be complex. |

| Soil/Sediment Organic Carbon | Higher organic carbon content generally increases sorption due to hydrophobic interactions. itrcweb.org |

| Clay Content | Clay minerals can contribute to sorption, particularly for certain types of PFAS. |

| pH | Affects the charge of both the PFAS molecule and the soil/sediment surfaces, influencing electrostatic interactions. itrcweb.org |

Interfacial Behavior and Surface Interactions in Environmental Compartments

The surfactant-like properties of many PFAS compounds mean they can accumulate at interfaces between different environmental compartments, such as the air-water interface or the water-solid interface. academie-sciences.fr This behavior can affect their transport and fate. Perfluoroalkylamines are known to be surface-active. This property suggests that this compound could accumulate at environmental interfaces, potentially influencing air-water exchange and partitioning to particulate matter in the atmosphere and water column. However, specific studies on the interfacial behavior of this compound are lacking.

Transport Phenomena in Diverse Environmental Matrices

The movement of this compound through the environment is a complex process influenced by its physicochemical properties and the characteristics of the surrounding environmental compartments.

While specific data on the atmospheric transport of this compound is limited, its properties can be inferred from studies on similar long-chain perfluorinated compounds. Some PFAS, particularly more volatile compounds like fluorotelomer alcohols, can be transported in the gas phase in the atmosphere. nih.gov However, for larger, less volatile molecules like this compound, transport is more likely to occur through association with airborne particulates. enviro.wiki

Some models, like the SimpleBox4Planet, are designed to simulate the environmental fate of various PFAS, including this compound, which can provide insights into its potential for atmospheric transport. novamechanics.com The vapor pressure of a compound is a key determinant of its volatility. While experimental data for this compound is scarce, its high molecular weight suggests a low vapor pressure, limiting its potential for long-range atmospheric transport in the gaseous phase.

The migration of this compound in terrestrial and aquatic systems is governed by processes such as sorption, advection, and dispersion.

Groundwater: The movement of PFAS in groundwater is a significant concern due to the potential for contamination of drinking water sources. The migration of these compounds is often slower than that of water itself due to interactions with soil and aquifer materials. futurity.org Models simulating PFAS transport in groundwater indicate that the majority of these chemicals can remain in the soil for extended periods, slowly leaching into the groundwater over time. futurity.org The specific interactions between this compound and subsurface materials will depend on factors like soil organic carbon content and clay mineralogy. itrcweb.org

Surface Water: this compound can enter surface waters through various pathways, including direct discharge from industrial sources and runoff from contaminated land. nih.gov Once in surface water, its transport is influenced by water flow and its tendency to partition to sediment. The dual hydrophobic and hydrophilic nature of PFAS compounds plays a key role in their behavior at interfaces, such as the air-water and sediment-water interfaces. nih.gov

Soil: The retention of PFAS in soil is a critical factor controlling their mobility. nih.gov Studies have shown that PFAS can accumulate in the vadose zone (the unsaturated soil layer above the groundwater table), acting as a long-term source of groundwater contamination. futurity.org The sorption of this compound to soil is expected to be significant due to its long perfluorinated chains, which are hydrophobic. This can lead to its retention in the upper soil layers, reducing its immediate leaching potential but creating a persistent reservoir of contamination. itrcweb.orgnih.gov

Interactive Table: Estimated Physicochemical Properties of this compound and Related Transport Behavior

| Property | Estimated Value/Behavior | Implication for Environmental Transport |

| Molecular Weight | 971.1 g/mol nih.gov | Low volatility, limiting atmospheric transport in the gas phase. |

| Water Solubility | Low (inferred from structure) | Tends to partition to solids (soil, sediment) rather than remain dissolved in water. |

| Vapor Pressure | Low (inferred from structure) | Reduces the likelihood of significant long-range atmospheric transport as a vapor. |

| Sorption to Soil/Sediment | High (inferred from long-chain structure) | Strong retention in soil, leading to slow migration to groundwater. futurity.orgnih.gov |

Atmospheric and Vapor Transport Modeling and Observations

Identification and Characterization of Environmental Transformation Products and Precursors

This compound is considered an indirect precursor to other perfluorinated compounds. This means that while it is highly persistent itself, it can degrade under certain environmental conditions to form other PFAS, particularly short-chain perfluorocarboxylic acids (PFCAs).

The primary degradation pathway for compounds like this compound is expected to involve the breakdown of the non-fluorinated parts of the molecule and subsequent transformation of the perfluorinated chains. It is anticipated that the degradation of this compound would lead to the formation of PFCAs such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). These transformation products are themselves highly persistent in the environment.

The identification of such transformation products in environmental samples is challenging and often requires sophisticated analytical techniques like high-resolution mass spectrometry. nih.gov While direct evidence for the specific transformation products of this compound in the environment is not widely documented, the general principles of PFAS degradation provide a strong basis for predicting their formation. nih.govdata.gov

Academic Contributions to Regulatory and Assessment Frameworks for Perfluorinated Tertiary Amines within Broader PFAS Contexts

The vast number of PFAS, including perfluorinated tertiary amines, presents a significant challenge for regulatory agencies worldwide. nih.govitrcweb.org Academic research plays a crucial role in providing the scientific foundation for developing effective regulatory and assessment frameworks.

Academics contribute by:

Developing Analytical Methods: Researchers are continuously working on new and improved methods to detect and quantify a wider range of PFAS, including less-studied compounds like this compound, in various environmental matrices. umweltbundesamt.de

Investigating Fate and Transport: Studies on the environmental behavior of PFAS, including their transport and transformation, provide essential data for risk assessment models. enviro.wikiivl.se

Evaluating Toxicity: Academic research investigates the potential health and environmental effects of different PFAS, which is critical for setting regulatory limits and guidelines.

Informing Regulatory Grouping: Given the impracticality of assessing each PFAS individually, researchers contribute to the scientific basis for grouping these chemicals for regulatory purposes. oup.com This can involve identifying common structural features, properties, or toxicological profiles that allow for a more efficient and protective regulatory approach.

The inclusion of this compound in assessments of indirect precursors to short-chain PFCAs by bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS) highlights the growing recognition of the need to consider the entire lifecycle of PFAS in regulatory frameworks. nih.gov

Toxicological Investigations and Biological Interaction Studies of Perfluorotrihexylamine

Research on Biological Inertness and Biocompatibility of Perfluorinated Amines

Perfluorinated amines, as a class, are generally considered to be chemically and biologically inert. This inertness stems from the high energy of the carbon-fluorine bond, which makes them resistant to metabolic degradation. researchgate.net Their unique properties, such as high gas-dissolving capacity, have led to their investigation for various biomedical applications.

The concept of biocompatibility in the context of perfluorinated compounds often relates to their use in applications that require minimal biological interaction, such as non-fouling surfaces for medical devices or as components of synthetic oxygen carriers. nih.govnih.gov Research into fluoropolymers and other perfluorinated substances has highlighted their potential for creating surfaces that resist protein adsorption and cellular adhesion, which are key aspects of biocompatibility. researchgate.netrsc.orgnih.gov While these general principles apply to perfluorinated compounds, specific studies focusing on the biocompatibility of perfluorotrihexylamine are not extensively detailed in the available literature.

In Vitro and In Vivo Toxicological Assessments of this compound and Analogues

Detailed toxicological assessments specific to this compound are not widely available in the public scientific literature. Much of the existing data on PFAS toxicity is focused on long-chain perfluorinated carboxylic acids and sulfonic acids, such as PFOA and PFOS. wikipedia.orgmdpi.comepa.gov It is crucial to note that toxicological properties can vary significantly between different PFAS compounds depending on their functional group and chain length. mst.dk

A 2019 report by the Australian Industrial Chemicals Introduction Scheme (AICIS) noted the general chemical inertness of perfluorotertiary amines. However, it also highlighted a general lack of comprehensive toxicological data for many compounds within this group.

Specific subacute and subchronic toxicity studies for this compound in mammalian models are not described in the reviewed literature. For context, studies on other perfluorinated compounds have shown effects on the liver and alterations in lipid metabolism, but direct extrapolation of these findings to this compound is not scientifically valid without specific data.

There is no specific information available regarding the mutagenic and genotoxic potential of this compound. Broader assessments of some perfluorinated compounds have shown mixed results in genotoxicity assays.

Specific reproductive and developmental toxicity assessments for this compound have not been identified in the available scientific literature. Studies on other PFAS have indicated potential reproductive and developmental effects, but these are not directly applicable to this compound. epa.gov

Investigations into Mutagenic and Genotoxic Potential

Mechanisms of Interaction with Biological Systems at Cellular and Subcellular Levels

The mechanisms through which most perfluorinated compounds interact with biological systems are a subject of ongoing research. For highly inert molecules like perfluorinated amines, any interaction is likely to be physical rather than chemical in nature.

Research on Perfluorinated Amines in Oxygen Transport Applications (e.g., Blood Substitutes)

Perfluorinated compounds (PFCs), including perfluorinated amines, have been extensively researched for their potential use as oxygen transport agents, primarily in the development of blood substitutes. researchgate.netnih.govalfa-chemistry.com This interest stems from their unique physicochemical properties, most notably their high capacity to dissolve respiratory gases like oxygen and carbon dioxide. tandfonline.comresearchgate.net PFCs are chemically inert and biocompatible, making them attractive candidates for in-vivo applications. alfa-chemistry.com

The mechanism of oxygen transport by PFCs is based on physical dissolution, governed by Henry's Law, which states that the amount of dissolved gas is directly proportional to its partial pressure. This differs from the chemical binding of oxygen by hemoglobin in red blood cells. researchgate.net Consequently, PFC-based oxygen carriers can deliver significant amounts of oxygen to tissues, particularly under conditions of high oxygen tension. nih.gov

Research in this area has led to the development of PFC emulsions, as these compounds are immiscible in blood. nih.govalfa-chemistry.com These emulsions consist of tiny droplets of PFCs stabilized by surfactants. While early generation products faced challenges with stability and side effects, research has continued to focus on developing safer and more effective formulations. alfa-chemistry.comnih.gov Chemically inactive perfluorocarbons, such as tertiary perfluorinated amines, are considered for these applications due to their stability. researchgate.net

While the general class of perfluorinated amines has been investigated for oxygen transport, specific research singling out this compound is not extensively documented in publicly available literature. The focus has often been on other perfluorinated compounds like perfluorodecalin or perfluorooctyl bromide in combination with various emulsifying agents. nih.gov

Key Properties of Perfluorinated Amines for Oxygen Transport:

| Property | Description | Relevance to Oxygen Transport |

| High Gas Solubility | Ability to dissolve large volumes of O2 and CO2. | Enables the transport of physiologically relevant amounts of oxygen to tissues. |

| Chemical Inertness | Lack of reactivity with biological tissues and fluids. alfa-chemistry.com | Minimizes toxicity and adverse reactions within the body. |

| Biocompatibility | Generally well-tolerated by living organisms. alfa-chemistry.com | Reduces the risk of immune responses and other complications. |

| Hydrophobicity & Lipophobicity | Repels both water and fats. | Requires emulsification for administration into the bloodstream. nih.gov |

Interactive Data Table: Oxygen Carrying Capacity of Various Media

| Substance | Oxygen Solubility (mL O2/100 mL) |

| Water | 2.3 |

| Blood Plasma | 2.5-3.0 |

| Whole Blood (at normal hematocrit) | ~20 |

| Perfluorocarbons (general) | 40-50 |

Note: The oxygen solubility of perfluorocarbons can vary depending on the specific compound and temperature.

Comparative Toxicological Analysis of this compound with Other Perfluorinated Compounds

A direct comparative toxicological analysis of this compound with other PFCs is challenging due to the limited specific toxicity data available for this compound. However, a qualitative comparison can be made based on its chemical class and the known toxicology of other well-studied PFCs like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).

This compound is a member of the perfluoro tertiary amines, which are generally considered to be chemically inert. This inertness suggests a lower potential for direct chemical toxicity compared to other classes of PFCs that possess reactive functional groups.

In contrast, PFOA and PFOS are perfluoroalkyl carboxylic and sulfonic acids, respectively. These compounds have been the subject of extensive toxicological research and have been associated with a range of adverse health effects in animal studies and, in some cases, in human epidemiological studies. nih.govyoutube.comnih.gov These effects include hepatotoxicity, developmental toxicity, immunotoxicity, and carcinogenicity. nih.govyoutube.comnih.gov The International Agency for Research on Cancer (IARC) has classified PFOA as carcinogenic to humans (Group 1) and PFOS as possibly carcinogenic to humans (Group 2B). youtube.com

The toxicity of PFOA and PFOS is linked to their persistence in the body, their ability to bind to proteins, and their interaction with various biological pathways. nih.gov Short-chain PFCs are generally found to be less toxic and bioaccumulative than their long-chain counterparts. frontiersin.org

Given the general assessment of perfluoro tertiary amines as chemically inert, it is plausible that this compound exhibits a lower toxicity profile than PFOA and PFOS. However, without specific toxicological studies on this compound, this remains a supposition based on chemical structure and the properties of related compounds.

Data Table: Comparative Overview of Perfluorinated Compounds

| Compound | Chemical Class | Key Toxicological Findings |

| This compound | Perfluoro tertiary amine | Data is limited; generally considered chemically inert. |

| Perfluorooctanoic Acid (PFOA) | Perfluoroalkyl carboxylic acid | Associated with liver toxicity, developmental effects, and is classified as a human carcinogen (IARC Group 1). nih.govyoutube.comnih.gov |

| Perfluorooctane Sulfonate (PFOS) | Perfluoroalkyl sulfonic acid | Linked to liver damage, developmental toxicity, and is classified as possibly carcinogenic to humans (IARC Group 2B). nih.govyoutube.comnih.gov |

Interactive Data Table: Comparison of General Toxicity Endpoints

| Endpoint | This compound (Inferred) | PFOA (Observed) | PFOS (Observed) |

| Acute Toxicity | Low (assumed based on inertness) | Moderate | Moderate |

| Chronic Toxicity | Unknown | Liver, developmental, immune, and carcinogenic effects. nih.govyoutube.comnih.gov | Liver, developmental, immune, and carcinogenic effects. nih.govyoutube.comnih.gov |

| Genotoxicity | Not expected to be genotoxic. | Generally not considered directly genotoxic. | Generally not considered directly genotoxic. |

| Carcinogenicity | Unknown | Carcinogenic to humans (IARC Group 1). youtube.com | Possibly carcinogenic to humans (IARC Group 2B). youtube.com |

This table is for comparative purposes and the information for this compound is largely inferred due to a lack of specific data.

Advanced Analytical Methodologies for Perfluorotrihexylamine Characterization and Monitoring

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

The quantitative and qualitative analysis of perfluorotrihexylamine relies heavily on the coupling of high-resolution separation techniques with sensitive detection methods. Gas chromatography and liquid chromatography, paired with mass spectrometry, are the cornerstones of modern analytical approaches for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. filab.fr For perfluorinated compounds like this compound, which possess sufficient volatility, GC-MS offers high chromatographic resolution and definitive mass-based identification. The process involves injecting a sample into the GC, where it is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

While electron ionization (EI) is a common ionization technique, negative-ion chemical ionization (NICI) can offer enhanced sensitivity for highly fluorinated compounds due to their high electron affinity. nih.gov However, the interpretation of NICI mass spectra can be complex. nih.gov For instance, the calibrating compound perfluorotributylamine, a close relative of this compound, exhibits complex ionization behavior under NICI conditions. nih.gov Despite these complexities, GC-MS remains a valuable tool for the targeted analysis and quantification of this compound, particularly in less complex matrices. Thermal desorption coupled with GC-MS (TD-GC-MS) has also been explored for the analysis of other PFAS, demonstrating the potential for analyzing these compounds without prior derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental and Biological Matrices

For the analysis of this compound in complex environmental and biological matrices, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique. chromatographyonline.com LC is particularly well-suited for non-volatile and thermally labile compounds, which includes a broad range of PFAS. thermofisher.com The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The Ascentis® Express PFAS HPLC column, for example, is designed for the separation of a wide range of PFAS, including both legacy and emerging compounds.

The coupling of HPLC with a tandem mass spectrometer (a triple quadrupole) provides exceptional sensitivity and selectivity. chromatographyonline.com This setup allows for the pre-selection of a specific parent ion, its fragmentation in a collision cell, and the detection of specific product ions, a technique known as multiple reaction monitoring (MRM). This high degree of specificity is crucial for minimizing matrix interferences and achieving the low detection limits required for environmental and biological monitoring. lcms.cz For instance, validated LC-MS/MS methods have achieved limits of quantification (LOQs) in the low nanogram per liter (ng/L) range for various PFAS in aqueous samples. nih.gov The development of ultra-high performance liquid chromatography (UHPLC) has further improved separation efficiency and reduced analysis times. nih.gov

uliege.be| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | |

| Mobile Phase | Gradient of aqueous ammonium acetate and methanol/acetonitrile |

Application of Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy play a crucial role in the unambiguous structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For perfluorinated compounds, ¹⁹F NMR is particularly powerful. The chemical shifts, coupling constants, and signal intensities in a ¹⁹F NMR spectrum can reveal the number and types of fluorine environments within the molecule, confirming the perfluorinated nature of the alkyl chains and their arrangement around the central nitrogen atom. ¹³C and ¹H NMR can also provide complementary structural information, although the low abundance of ¹³C and the absence of protons in the perfluorinated chains of this compound limit their direct application to the core structure.

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the FTIR spectrum would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, a characteristic feature of perfluorinated compounds. The absence of significant C-H stretching bands would further confirm the high degree of fluorination.

Non-Target and Suspect Screening Approaches using High-Resolution Mass Spectrometry (HRMS) in Environmental Research

Given the vast number of potential PFAS and their transformation products, targeted analysis alone is insufficient to fully characterize the contamination landscape. nih.gov Non-target and suspect screening approaches using high-resolution mass spectrometry (HRMS) have emerged as essential tools for identifying previously unknown or unexpected compounds like this compound in environmental samples. nih.goveuropa.eu

Suspect screening involves searching HRMS data for a predefined list of "suspect" compounds for which authentic analytical standards may not be available. diva-portal.orgnih.gov This approach relies on accurate mass measurements (typically with a mass tolerance of <5 ppm) to propose the presence of a compound. vliz.beNon-target screening (NTS) takes this a step further by attempting to identify all detectable compounds in a sample without any prior knowledge. nih.govnih.gov This is a more complex process that involves sophisticated data processing to filter out noise, identify real chemical signals, and propose molecular formulas. chromatographyonline.com

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide the high mass accuracy and resolution necessary for these screening approaches. nih.gov The chemical mass defect, which is the difference between the exact mass and the nominal mass, can be a useful filter for prioritizing potential PFAS, as their high fluorine content results in a characteristic negative mass defect. nih.gov The combination of accurate mass data with isotopic patterns and fragmentation information from MS/MS experiments is crucial for increasing the confidence in the identification of novel compounds. nih.gov

Method Validation, Quality Assurance, and Quality Control (QA/QC) Protocols for Perfluorinated Compound Analysis

The reliability and comparability of analytical data for perfluorinated compounds are paramount. Therefore, stringent method validation and robust quality assurance/quality control (QA/QC) protocols are essential. wa.gov Method validation demonstrates that an analytical method is suitable for its intended purpose and typically involves assessing parameters such as:

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spiked samples. rsc.org

Precision: The degree of agreement among independent measurements, expressed as relative standard deviation (RSD). rsc.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. vliz.be

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction process, determined by analyzing spiked samples. nih.gov

Matrix Effects: The influence of other components in the sample on the analytical signal. nih.gov

QA/QC procedures are implemented throughout the entire analytical process, from sample collection to data reporting, to ensure the quality of the results. alberta.ca This includes the use of method blanks, laboratory control samples, matrix spikes, and internal standards. epa.gov For PFAS analysis, the use of isotopically labeled internal standards for each target analyte is highly recommended to correct for matrix effects and variations in instrument response. rsc.orgrsc.org

epa.gov| QA/QC Parameter | Purpose | Reference |

|---|---|---|

| Method Blank | To assess for contamination during sample preparation and analysis. | |

| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method. |

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis in Complex Environmental and Product Matrices

While targeted and non-target screening methods provide detailed information about specific fluorine-containing compounds, they may not capture the full extent of organofluorine contamination. analytik-jena.com Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) analyses are sum parameter methods that provide a measure of the total amount of organically bound fluorine in a sample. qa-group.com These methods are valuable for screening purposes and for identifying samples that may warrant further, more detailed analysis. analytik-jena.com

Total Organic Fluorine (TOF) analysis measures the total amount of fluorine in a sample that is bound to organic compounds. qa-group.com This is often achieved through combustion ion chromatography (CIC), where the sample is combusted at a high temperature to convert all organic fluorine into hydrogen fluoride (HF), which is then captured and quantified by ion chromatography. chemours.com However, TOF analysis has been found by some courts to be insufficient to definitively prove the presence of PFAS, as it may also detect other organofluorine chemicals. mgmlaw.com

Extractable Organic Fluorine (EOF) analysis is a similar concept, but it specifically measures the portion of organofluorine compounds that can be extracted from a sample matrix using a solvent. qa-group.comrsc.org This method is particularly useful for solid samples like soil, sediment, and consumer products. qa-group.com The EOF approach has the advantage of capturing all organofluorine substances extracted from a sample, not just those targeted by specific analytical methods. rsc.org Like TOF, EOF analysis is often performed using CIC. qa-group.com

Emerging Research Directions and Future Perspectives on Perfluorotrihexylamine

Addressing Persistent Knowledge Gaps in Perfluorinated Tertiary Amine Research and Environmental Science

Despite their long history of use, significant knowledge gaps persist regarding perfluorinated tertiary amines like perfluorotrihexylamine. A primary area of concern is their environmental fate and transport. While all per- and polyfluoroalkyl substances (PFAS) are known for their persistence, the specific transformation pathways and degradation rates of this compound in various environmental compartments remain inadequately characterized. nih.govacs.org Research indicates that approximately 20% of PFAS compounds can undergo transformation in the environment, forming other persistent substances. nih.gov However, specific data for this compound is scarce.

Furthermore, there is a significant lack of comprehensive ecotoxicity data for many PFAS, including this compound. nih.gov The vast majority of existing ecotoxicological studies have focused on well-known compounds like PFOA and PFOS. nih.gov This leaves a critical void in understanding the potential impacts of this compound on ecosystems. Predictive models for biodegradation have suggested that this compound is recalcitrant, but more empirical data is needed to validate these predictions and understand its potential for bioaccumulation. toxicdocs.org

Key Research Questions to Address Knowledge Gaps:

What are the primary transformation products of this compound under various environmental conditions (e.g., aerobic, anaerobic, photolytic)?

What is the potential for long-range atmospheric transport of this compound?

What are the specific toxicological effects of this compound on a range of representative aquatic and terrestrial organisms?

How does the bioavailability of this compound in soil and sediment affect its uptake by organisms?

Innovations in Sustainable Synthesis and Production Methodologies for this compound

The traditional synthesis of perfluorinated compounds, often relying on electrochemical fluorination (Simons process), is energy-intensive and can produce a complex mixture of products. scribd.com There is a growing need for more sustainable and efficient methods for the synthesis of fluorinated compounds.

Recent innovations in organofluorine chemistry offer promising avenues for the sustainable production of compounds like this compound. numberanalytics.com One area of active research is the development of new and more selective fluorination reagents and catalysts. mdpi.com For instance, the use of flow chemistry, where reactions are conducted in small, continuous-flow reactors, offers greater control, efficiency, and safety compared to traditional batch processes. urv.cat This approach has the potential to reduce waste and energy consumption in the synthesis of fluorinated molecules. urv.cat

Another promising strategy is "up-cycling," where perfluorinated polymer waste is decomposed back into gaseous monomers with a high recovery rate. chemanager-online.com These monomers can then be purified and reintroduced into the manufacturing process, creating a more circular economy for fluoropolymers and reducing the need for virgin materials. chemanager-online.com While this has been demonstrated for polymers, the principles could potentially be adapted for the synthesis of other fluorinated compounds.

Table 1: Comparison of Synthesis Methodologies

| Method | Description | Advantages | Challenges for this compound Synthesis |

|---|---|---|---|

| Electrochemical Fluorination (Simons Process) | Direct fluorination of a hydrocarbon amine in anhydrous hydrogen fluoride. scribd.com | Established technology for producing highly fluorinated compounds. | High energy consumption, low selectivity, formation of byproducts. |

| Flow Chemistry | Continuous reaction in a system of small tubes. urv.cat | Enhanced control, efficiency, and safety; potential for reduced waste. urv.cat | Requires specialized equipment; optimization for specific complex syntheses. |

| Catalytic Fluorination | Use of transition metal catalysts for selective C-H bond fluorination. youtube.com | High selectivity, milder reaction conditions. youtube.com | Catalyst development and stability for exhaustive fluorination. |

| Up-cycling of Fluoropolymers | Pyrolysis of waste polymers to recover monomers. chemanager-online.com | Reduces waste, conserves resources. chemanager-online.com | Applicability to non-polymeric structures like this compound is not direct. |

Development and Application of Safe and Sustainable by Design (SSbD) Principles for Fluorinated Compounds

The concept of Safe and Sustainable by Design (SSbD) is gaining prominence as a proactive approach to chemical innovation. irgc.org This framework encourages addressing safety and sustainability considerations from the very beginning of the design phase of new chemicals and materials. irgc.org The European Commission has put forward a voluntary SSbD framework to guide this process. europa.eu

For fluorinated compounds, the SSbD approach involves a multi-faceted assessment that goes beyond basic hazard identification. europa.eu It includes evaluating the entire life cycle of the compound, from the sourcing of raw materials to its end-of-life, considering factors like energy consumption during production, potential for release into the environment, and the feasibility of recycling or safe disposal. cefic.org

The ZeroF project, a Horizon Europe initiative, is actively developing new coating technologies to replace PFAS by using non-toxic compounds from renewable feedstocks, guided by the SSbD framework. zerof.euinnovationnewsnetwork.com This project aims to reduce the environmental impact by over 25% through life cycle analysis and environmental footprint assessments. zerof.eu While focused on coatings, the principles and methodologies being developed within such projects are highly relevant for the future design of all fluorinated compounds, including potential alternatives to this compound.

Key Principles of SSbD for Fluorinated Compounds:

Hazard Minimization: Designing molecules with reduced intrinsic toxicity and persistence.

Exposure Reduction: Developing production processes and applications that minimize release to the environment and human exposure.

Resource Efficiency: Utilizing renewable feedstocks and energy-efficient synthesis methods.

Circularity: Designing for recyclability or safe degradation at the end of the product's life.

Advanced Environmental Risk Assessment and Remediation Strategies for this compound Contamination

The persistent and mobile nature of many PFAS, including potentially this compound, necessitates advanced strategies for environmental risk assessment and remediation. acs.orgnih.gov Current risk assessment frameworks often struggle with the large number of PFAS and the lack of compound-specific data. nih.gov An advanced approach involves moving beyond single-substance assessments to consider cumulative risks from mixtures of PFAS. nih.gov This requires developing more sophisticated models that can predict the environmental behavior and toxicity of these compounds based on their chemical structure and properties. wur.nl

In terms of remediation, traditional methods for PFAS contamination, such as adsorption onto granular activated carbon (GAC) and ion exchange resins, are effective at removing these compounds from water but result in a concentrated waste stream that requires further treatment or disposal. cameron-cole.com These are non-destructive, ex-situ techniques. cameron-cole.com

Emerging remediation technologies are focused on the destruction of the C-F bond, which is notoriously stable. nih.gov Some of the most promising advanced remediation techniques include:

Electrochemical Oxidation: This process uses electrodes to generate highly reactive species that can break down PFAS molecules.

Photocatalysis: Researchers have developed systems using LED light to break the carbon-fluorine bond at room temperature. colostate.edu

Sonolysis: High-frequency sound waves are used to create cavitation bubbles, which upon collapse, generate extreme temperatures and pressures that can degrade PFAS.

Plasma Treatment: This method uses a high-energy plasma field to destroy PFAS compounds. nih.gov

Hybrid approaches that combine different techniques, such as soil washing followed by a destructive technology, are also being explored to enhance the efficiency of remediation for contaminated soil and water. nih.govdiva-portal.org

Table 2: Emerging Remediation Technologies for PFAS Contamination

| Technology | Mechanism | Advantages | Current Status |

|---|---|---|---|

| Electrochemical Oxidation | Generation of reactive oxygen species to break C-F bonds. diva-portal.org | Destructive, can be applied to a wide range of PFAS. | Pilot-scale testing, optimization needed for complex matrices. |

| Photocatalysis | Light-activated catalysts generate radicals for degradation. colostate.edu | Can operate at ambient temperature and pressure. colostate.edu | Laboratory-scale, catalyst efficiency and longevity are key research areas. colostate.edu |

| Sonolysis | Acoustic cavitation creates localized high temperatures and pressures. | Effective for a range of PFAS, no chemical addition required. | Energy intensive, scaling up can be a challenge. |

| Plasma Treatment | High-energy plasma breaks down PFAS molecules. nih.gov | Rapid and effective degradation. nih.gov | High capital and operational costs. |

Interdisciplinary Research Initiatives and Collaborative Opportunities in Perfluorinated Chemistry

Addressing the complex challenges posed by perfluorinated compounds like this compound requires a highly interdisciplinary approach. minesnewsroom.com Collaborations between chemists, environmental scientists, toxicologists, engineers, and policymakers are essential for developing a holistic understanding of these substances and for creating effective and sustainable solutions. numberanalytics.commines.edu

Several research initiatives are already fostering this type of collaboration. For example, the PFAS@Mines initiative at the Colorado School of Mines brings together researchers from multiple departments to develop treatment strategies and improve site assessment tools for PFAS-contaminated sites. minesnewsroom.commines.edu Similarly, the European Union's Horizon Europe program funds projects like ZeroF, which involves a consortium of 12 research and industry partners from nine countries. innovationnewsnetwork.com

These initiatives highlight the importance of:

Shared Knowledge and Data: Creating open-access databases for experimental and computational data on the properties, fate, and toxicity of a wider range of PFAS.

Academia-Industry Partnerships: Facilitating the translation of fundamental research into practical applications and scalable technologies. numberanalytics.com

International Cooperation: Addressing the global nature of PFAS contamination through coordinated research efforts and policy development. numberanalytics.com

The future of organofluorine chemistry will likely be shaped by such collaborative efforts, leading to the development of safer, more sustainable fluorinated materials and a deeper understanding of the environmental and health implications of existing compounds. numberanalytics.commdpi.com

Q & A

Q. What are the established synthesis methods for perfluorotrihexylamine, and what analytical techniques validate its purity?

this compound is synthesized via electrochemical fluorination of tri-n-butylamine with hydrogen fluoride, yielding a fully fluorinated amine structure . Key analytical techniques for validation include:

- Nuclear Magnetic Resonance (NMR) : To confirm fluorine substitution patterns.

- Mass Spectrometry (MS) : For molecular weight verification (C18NF39, MW: 971.14) .

- Chromatography (GC/MS or HPLC) : To assess purity and detect residual solvents. Researchers should cross-reference these methods with standardized protocols in fluorochemical synthesis to ensure reproducibility .

Q. What are the critical physical properties of this compound relevant to experimental applications?

Key properties include:

- Boiling Point : ~240°C (ideal for high-temperature applications) .

- Density : 1.86 kg/L at 20°C, influencing its use as a heat-transfer fluid .

- Thermal Stability : Stable across a broad range (-50°C to 180°C) . These properties make it suitable for vapor-phase soldering and dielectric applications. Researchers should consult thermodynamic databases and replicate measurements under controlled conditions to validate batch-specific data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s thermal stability under extreme conditions?

Methodological considerations include: